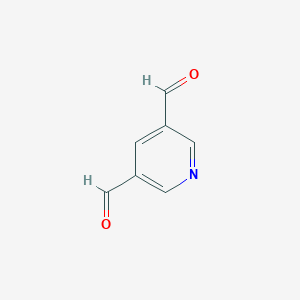
Pyridine-3,5-dicarbaldehyde
Übersicht
Beschreibung
Pyridine-3,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO2 It is a derivative of pyridine, where two aldehyde groups are attached to the 3rd and 5th positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine-3,5-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of pyridine-3,5-dimethanol using oxidizing agents such as manganese dioxide or chromium trioxide. Another method includes the Vilsmeier-Haack reaction, where pyridine-3,5-dicarboxylic acid is treated with a formylating agent like phosphorus oxychloride and dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to pyridine-3,5-dicarboxylic acid.
Reduction: Reduction of the aldehyde groups can yield pyridine-3,5-dimethanol.
Condensation: It can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Condensation: Reactions with primary amines are often carried out in the presence of a mild acid catalyst.
Major Products
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Pyridine-3,5-dimethanol.
Condensation: Schiff bases and related imine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine-3,5-dicarbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of pyridine-3,5-dicarbaldehyde largely depends on its reactivity with various biological and chemical targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Its aldehyde groups can also participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Pyridine-3,5-dicarbaldehyde can be compared with other pyridine derivatives such as pyridine-2,5-dicarbaldehyde and pyridine-4,6-dicarbaldehyde. While these compounds share similar structural features, this compound is unique in its specific reactivity and the positions of its functional groups, which influence its chemical behavior and applications .
List of Similar Compounds
- Pyridine-2,5-dicarbaldehyde
- Pyridine-4,6-dicarbaldehyde
- Pyridine-3,5-dicarboxylic acid
- Pyridine-3,5-dimethanol
This compound stands out due to its specific positioning of aldehyde groups, making it a valuable compound for targeted synthetic applications and research.
Eigenschaften
IUPAC Name |
pyridine-3,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-7(5-10)3-8-2-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISEQOLPGMMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479435 | |
| Record name | Pyridine-3,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-04-1 | |
| Record name | Pyridine-3,5-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















